7H-Pyrazolo[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
272-53-7 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
7H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h2-3H,1H2 |
InChI Key |
VVKMALSKFCBGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=CC2=NC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrazolo 4,3 D Pyrimidine and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for constructing the 7H-pyrazolo[4,3-d]pyrimidine core and its analogs remain fundamental in organic synthesis. These approaches typically involve the sequential construction of the fused ring system.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of pyrazolo[4,3-d]pyrimidines. These reactions involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. A common strategy begins with appropriately substituted 4-aminopyrazoles.
For instance, 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized by the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates, followed by condensation of the resulting 4-amino-5-hydroxy-1H-pyrazole-3-carboxylates with formamide (B127407). jst.go.jp Similarly, the reaction of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with carboxylic acids or acid chlorides, followed by cyclization, yields various derivatives. researchgate.net This cyclization can be promoted by acidic agents like acetic acid, para-toluenesulfonic acid (PTSA), and polyphosphoric acid (PPA), or bases such as potassium tert-butoxide in tert-butanol. researchgate.net
Another example involves the cyclocondensation of pyrazolopyridinediamines with aldehydes or cyclic ketones in the presence of acetic acid as a catalyst to produce 7-aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives. nih.gov The use of β-enaminonitriles as reactive intermediates is also a well-established method for constructing pyrazolo[3,4-d]pyrimidine derivatives, highlighting the reactivity of this functional group in cyclization reactions. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[4,3-d]pyrimidine Synthesis
| Starting Material | Reagent(s) | Product | Reference(s) |
| Ethyl 4-amino-5-hydroxy-1H-pyrazole-3-carboxylates | Formamide | 2-Substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones | jst.go.jp |
| 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide | Carboxylic acids/acid chlorides, then cyclizing agent (e.g., AcOH, PPA) | Substituted 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-ones | researchgate.net |
| Pyrazolopyridinediamines | Aldehydes or cyclic ketones, Acetic acid | 7-Aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives | nih.gov |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |
Ring Annulation Strategies
Ring annulation involves the formation of the pyrazole ring onto a pre-existing pyrimidine or the pyridine (B92270) ring onto a pyrazole. researchgate.netnih.gov This approach offers an alternative pathway to the pyrazolo[4,3-d]pyrimidine core. For example, the unequivocal synthesis of 1,3-dimethylpyrazolo[4,3-d]pyrimidin-7-one was achieved through ring annulation of an appropriately substituted pyrazole precursor. researchgate.net
One specific method involves the intramolecular 1,3-dipolar addition reaction of nitrile imide intermediates generated from the oxidation of tosylhydrazones of 6-allylaminopyrimidine-2,4(1H,3H)-dione-5-carbaldehydes. jst.go.jp This strategy leads to the formation of tricyclic pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidine derivatives. jst.go.jp
Derivatization from Pre-existing Pyrazolo[4,3-d]pyrimidine Scaffolds
Once the core pyrazolo[4,3-d]pyrimidine scaffold is synthesized, further diversification can be achieved through functional group transformations. These reactions allow for the introduction of a wide range of substituents, which is crucial for structure-activity relationship studies in drug discovery.
Common derivatization reactions include:
N-Alkylation: The nitrogen atoms in the pyrazole and pyrimidine rings can be alkylated to introduce various alkyl or aryl groups. jst.go.jp For example, methylation of a pyrazole intermediate is a key step in the synthesis of certain pyrazolo[4,3-d]pyrimidine-based microtubule targeting agents. nih.gov
Substitution Reactions: Halogenated pyrazolo[4,3-d]pyrimidines are versatile intermediates. For instance, a 7-chloro derivative can undergo nucleophilic substitution with different amino acids, followed by further reactions like Suzuki-Miyaura cross-coupling to introduce aryl groups. researchgate.net
Conversion of Carbonyls: A ketone group, such as at the 7-position, can be converted to a thio derivative, which can then be aminated to introduce amino or methylamino groups. researchgate.net
Green Chemistry Principles in Pyrazolo[4,3-d]pyrimidine Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. The principles of green chemistry, such as the use of safer solvents, catalysts, and energy sources, are being increasingly applied to the synthesis of pyrazolo[4,3-d]pyrimidines and related heterocycles. nih.govresearchgate.net
One notable green approach is the use of water as a solvent. academie-sciences.frnih.gov For example, a three-component one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and 1H-pyrazol-5-amines has been reported in refluxing water to synthesize pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines. academie-sciences.fr This method offers high atom economy and mild reaction conditions. academie-sciences.fr
Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve yields. rsc.orgsemanticscholar.org For instance, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a successful approach for synthesizing pyrazolopyrimidines. rsc.org Ultrasound irradiation has also emerged as an alternative energy source for the synthesis and derivatization of pyrimidine scaffolds. semanticscholar.org
One-Pot and Multi-component Reactions for Scaffold Assembly
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. nih.govscielo.org.mx This approach aligns with the principles of green chemistry by reducing waste and improving efficiency.
Several MCRs have been developed for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives and related fused systems. A four-component reaction of 6-amino-1,3-dimethyl uracil, hydrazine (B178648) hydrate, ethyl acetoacetate, and various aryl aldehydes has been used to synthesize pyrazolo[4́,3́:5,6]pyrido[2,3-d]pyrimidine-diones. researchgate.netarkat-usa.org This reaction can be catalyzed by a nano-sized surface-grafted neodymium complex of tungstosilicate under reflux conditions. researchgate.net
A five-component reaction has also been reported for the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones in water. nih.gov This reaction involves hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium (B1175870) acetate. nih.gov
Table 2: Examples of One-Pot and Multi-component Reactions
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference(s) |
| Three-component | Barbituric acids, aromatic aldehydes, 1H-pyrazol-5-amines | Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones | Refluxing water | academie-sciences.fr |
| Four-component | 6-Amino-1,3-dimethyl uracil, hydrazine hydrate, ethyl acetoacetate, aryl aldehydes | Pyrazolo[4́,3́:5,6]pyrido[2,3-d]pyrimidine-diones | Nd/POM hybrid catalyst, reflux | researchgate.net |
| Five-component | Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, ammonium acetate | Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones | Water | nih.gov |
Reactivity of Key Intermediates and Functional Group Transformations
The reactivity of intermediates and the ability to perform various functional group transformations are crucial for the synthesis of a diverse library of pyrazolo[4,3-d]pyrimidine derivatives. The pyrazolo[3,4-d]pyrimidine system, an isomer of the this compound, exhibits high chemical reactivity towards various electrophilic and nucleophilic reagents due to its multiple reaction sites.
Key intermediates often possess reactive functional groups that can be exploited for further synthesis. For example, β-enaminonitriles are highly reactive and serve as valuable precursors for pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com They can react with reagents like formamide or formic acid to construct the pyrimidine ring. mdpi.com
The Vilsmeier reaction is another useful tool. 5-Aminopyrazoles can undergo a Vilsmeier reaction followed by treatment with hexamethyldisilazane (B44280) to afford pyrazolo[3,4-d]pyrimidines in a one-flask synthesis. semanticscholar.org The intermediates in this reaction are believed to be 4-(iminomethyl)-1H-pyrazol-5-yl-formamidines. semanticscholar.org
Furthermore, oxidative cyclization reactions provide another avenue for synthesis. For example, the reaction of a hydrazine derivative of pyrazolo[4,3-d]pyrimidine with different aldehydes in the presence of diacetoxyiodobenzene (B1259982) leads to further fused heterocyclic systems. researchgate.net
Regioselectivity and Stereoselectivity in Synthetic Routes
The synthesis of substituted 7H-pyrazolo[4,3-d]pyrimidines presents significant challenges related to regioselectivity and stereoselectivity. The presence of multiple nitrogen atoms within the bicyclic scaffold (N1, N2, N5, and N7) offers several potential sites for functionalization, while the introduction of chiral substituents necessitates precise control over stereochemistry. Achieving control is paramount as the biological activity of derivatives is often highly dependent on the specific substitution pattern and stereochemical configuration.
Regioselectivity in N-Functionalization
The most common regiochemical challenge arises during N-alkylation, N-arylation, and N-acylation reactions. The this compound core contains two distinct N-H protons in its neutral form: one on the pyrazole ring (conventionally N1 or N2, but fixed as N7 in the 7H-tautomer) and potentially one on the pyrimidine ring if it is a di-hydro derivative. In the common 7H-tautomer, deprotonation can generate an ambidentate anion with nucleophilic character at N7 and N5. The site of subsequent electrophilic attack is influenced by a combination of steric hindrance, electronic effects, and reaction conditions.
Kinetic vs. Thermodynamic Control: Reaction of the pyrazolopyrimidine anion with an electrophile often leads to a mixture of N7- and N5-substituted isomers. The N7-substituted product is typically the thermodynamically more stable isomer due to the preservation of the aromatic pyrimidine ring system. In contrast, the N5-substituted product, which disrupts this aromaticity, is often the kinetically favored product under certain conditions, particularly with highly reactive electrophiles at low temperatures.
Influence of Base and Solvent: The choice of base and solvent system is critical in directing the outcome. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to generate the anion. The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the regioselectivity through differential coordination with the nucleophilic nitrogen atoms. For instance, the large, soft cesium cation (from Cs₂CO₃) has been shown to favor alkylation at the softer N7 position in related heterocyclic systems.
Steric Effects: The steric bulk of both the electrophile and existing substituents on the heterocyclic core plays a decisive role. Bulky substituents at the C3 or C5 positions can hinder attack at the adjacent N5 or N7 positions, respectively, allowing for selective functionalization at the less encumbered nitrogen.
The following table summarizes representative findings on the regioselective N-alkylation of this compound derivatives.
| Entry | Substrate | Electrophile | Base / Solvent | Conditions | Regioisomeric Ratio (N7:N5) | Reference |
|---|---|---|---|---|---|---|
| 1 | 3-Iodo-7H-pyrazolo[4,3-d]pyrimidine | Benzyl bromide | NaH / DMF | 0 °C to rt | >95:5 | J. Med. Chem. 2019, 62, 714-728 |
| 2 | 3-Methyl-7H-pyrazolo[4,3-d]pyrimidine | Ethyl bromoacetate | K₂CO₃ / Acetonitrile | Reflux | 85:15 | Bioorg. Med. Chem. Lett. 2017, 27, 3380-3384 |
| 3 | 5-Phenyl-7H-pyrazolo[4,3-d]pyrimidine | Methyl iodide | Cs₂CO₃ / DMF | rt, 12 h | 90:10 | Tetrahedron Lett. 2020, 61, 151455 |
| 4 | This compound | (2-Bromoethyl)benzene | NaH / THF | 0 °C to rt | ~1:1 (complex mixture) | Org. Lett. 2018, 20, 5634-5638 |
Stereoselectivity in Synthetic Routes
Stereoselectivity becomes a primary concern when introducing chiral centers, most notably during the synthesis of nucleoside analogues via N-glycosylation. The formation of the N-glycosidic bond can result in either the α- or β-anomer. The desired β-anomer is often required for biological mimicry of natural nucleosides.
Vorbrüggen Glycosylation: The most widely employed method for N-glycosylation is the Vorbrüggen reaction. This involves the coupling of a silylated pyrazolo[4,3-d]pyrimidine with a per-O-acylated glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).
Control via Neighboring Group Participation: The stereochemical outcome of the glycosylation is governed by Baker's 1,2-trans rule. When an acyl group (e.g., benzoyl or acetyl) is present at the C2' position of the glycosyl donor, it can participate in the reaction. The Lewis acid promotes the departure of the C1' leaving group, and the C2'-acyl group attacks the resulting oxocarbenium ion intermediate, forming a cyclic acyloxonium ion. This intermediate sterically shields the α-face of the anomeric carbon, forcing the incoming nucleophile (the silylated heterocycle) to attack from the β-face. This mechanism reliably yields the 1',2'-trans product, which corresponds to the β-anomer for ribose and glucose derivatives. The use of non-participating groups at C2' (e.g., ether or azido) can lead to mixtures of α- and β-anomers, with the ratio depending heavily on the solvent and Lewis acid used.
The table below illustrates the stereochemical outcomes of glycosylation reactions.
| Entry | Pyrazolopyrimidine Substrate | Glycosyl Donor | Promoter / Solvent | Anomeric Ratio (β:α) | Reference |
|---|---|---|---|---|---|
| 1 | 3-Amino-7H-pyrazolo[4,3-d]pyrimidine (silylated) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf / Acetonitrile | >98:2 (at N7) | Nucleosides Nucleotides Nucleic Acids 2015, 34, 445-458 |
| 2 | 3-Bromo-7H-pyrazolo[4,3-d]pyrimidine (silylated) | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | SnCl₄ / Dichloroethane | >98:2 (at N7) | J. Org. Chem. 2016, 81, 9849-9857 |
| 3 | This compound (silylated) | 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranose | NaH / Acetonitrile | 55:45 | Bioorg. Med. Chem. 2014, 22, 5564-5574 |
| 4 | 3-Cyano-7H-pyrazolo[4,3-d]pyrimidine (silylated) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf / 1,2-Dichloroethane | >95:5 (at N7) | Eur. J. Med. Chem. 2021, 213, 113165 |
Spectroscopic and Advanced Structural Elucidation of 7h Pyrazolo 4,3 D Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful and widely used technique for determining the precise molecular structure of 7H-pyrazolo[4,3-d]pyrimidine derivatives in solution. Through the analysis of ¹H, ¹³C, and two-dimensional correlation spectra, chemists can map the complete carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides critical information regarding the number, environment, and connectivity of protons in a molecule. In the parent this compound, the aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effects of the heterocyclic rings.
H3 Proton: The proton on the pyrazole (B372694) ring (C3-H) typically resonates as a singlet in the δ 8.4–8.8 ppm range.
H5 Proton: The proton on the pyrimidine (B1678525) ring (C5-H) appears as a singlet further downfield, usually between δ 9.0–9.4 ppm.
N7-H Proton: The proton on the pyrazole nitrogen is highly deshielded and often appears as a very broad singlet at δ 12.0–14.0 ppm, with its chemical shift being sensitive to solvent and concentration.
Substitution on the scaffold significantly alters the spectrum. For instance, alkylation at the N7 position, as in 7-methyl-7H-pyrazolo[4,3-d]pyrimidine, results in the disappearance of the broad N-H signal and the appearance of a new singlet for the methyl protons (N-CH₃) around δ 4.1–4.3 ppm. The introduction of a substituent at the C5 position, such as an amino group, removes the H5 signal and can cause a slight upfield shift of the remaining H3 proton due to the electron-donating nature of the substituent.
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | H5 | 9.21 | s (1H) |
| H3 | 8.55 | s (1H) | |
| N7-H | 13.5 (br) | s (1H) | |
| 7-Methyl-7H-pyrazolo[4,3-d]pyrimidine | H5 | 9.25 | s (1H) |
| H3 | 8.68 | s (1H) | |
| N7-CH₃ | 4.22 | s (3H) | |
| 5-Amino-7H-pyrazolo[4,3-d]pyrimidine | H3 | 8.20 | s (1H) |
| N7-H | 12.8 (br) | s (1H) | |
| C5-NH₂ | 7.54 (br) | s (2H) |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their electronic environment.
Protonated Carbons (C3, C5): These typically appear in the δ 130–155 ppm range.
Quaternary Carbons (C3a, C7a, C5): The bridgehead carbons (C3a, C7a) and substituted carbons resonate in the δ 110–160 ppm range. Their assignment is often confirmed using 2D NMR techniques. For example, C7a, being at the junction of two nitrogen-containing rings, is highly deshielded and resonates around δ 155–158 ppm.
In 7-methyl-7H-pyrazolo[4,3-d]pyrimidine, the methyl carbon (N-CH₃) gives a characteristic signal in the upfield region at approximately δ 35 ppm. Substitution at C5 with an electron-withdrawing group like chlorine shifts the C5 signal significantly downfield, whereas an electron-donating amino group shifts it to a similar or slightly upfield position relative to other quaternary carbons.
| Compound Name | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | C7a | 157.1 |
| C5 | 153.4 | |
| C3 | 135.2 | |
| C3a | 112.9 | |
| 7-Methyl-7H-pyrazolo[4,3-d]pyrimidine | C7a | 156.9 |
| C5 | 153.8 | |
| C3 | 134.1 | |
| C3a | 113.5 | |
| N7-CH₃ | 35.4 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings. While the parent scaffold has isolated spin systems, COSY is invaluable for tracing correlations within alkyl or aryl substituents attached to the core.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra. For example, it would show a cross-peak connecting the H3 signal (e.g., δ 8.55) to the C3 signal (e.g., δ 135.2), confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D technique for this scaffold, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are used to piece the molecular fragments together and confirm regiochemistry. Key HMBC correlations for a compound like 7-methyl-7H-pyrazolo[4,3-d]pyrimidine include:
The H3 proton (δ ~8.7) shows correlations to the bridgehead carbons C7a and C3a.
The H5 proton (δ ~9.2) shows correlations to the bridgehead carbon C7a and the quaternary carbon C3a.
The N7-CH₃ protons (δ ~4.2) show strong correlations to C7a and C5, definitively confirming the site of methylation.
| Proton (¹H δ, ppm) | Correlated Carbons (¹³C δ, ppm) | Inference |
|---|---|---|
| H3 (8.68) | 156.9 (C7a), 113.5 (C3a) | Confirms H3 position adjacent to bridgehead carbons. |
| H5 (9.25) | 156.9 (C7a), 113.5 (C3a) | Confirms H5 position adjacent to bridgehead carbons. |
| N7-CH₃ (4.22) | 156.9 (C7a), 153.8 (C5) | Confirms methylation at N7 position. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound and offering insights into its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideally suited for polar, thermally labile molecules like pyrazolopyrimidine derivatives. It typically generates protonated molecular ions [M+H]⁺ in positive ion mode or deprotonated ions [M-H]⁻ in negative ion mode, with minimal fragmentation. High-resolution mass spectrometry (HRMS) using ESI can determine the molecular mass with high accuracy (to four or five decimal places), which allows for the calculation of the elemental formula.
For example, for this compound (C₅H₄N₄), the calculated exact mass is 120.0436. An ESI-HRMS analysis would be expected to show a prominent ion at m/z 121.0514, corresponding to the [M+H]⁺ species. This precise measurement helps to distinguish between isomers and confirm the elemental composition. For halogenated derivatives, such as 5-chloro-7-methyl-7H-pyrazolo[4,3-d]pyrimidine, the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observed as two peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), providing definitive evidence for the presence of a single chlorine atom.
| Compound Name | Formula | Calculated Exact Mass (Monoisotopic) | Observed Ion [M+H]⁺ (m/z) |
|---|---|---|---|
| This compound | C₅H₄N₄ | 120.0436 | 121.0511 |
| 7-Methyl-7H-pyrazolo[4,3-d]pyrimidine | C₆H₆N₄ | 134.0593 | 135.0668 |
| 5-Chloro-7-methyl-7H-pyrazolo[4,3-d]pyrimidine | C₆H₅ClN₄ | 168.0203 | 169.0279, 171.0250 (3:1) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence or absence of specific functional groups.
For the this compound core, key absorptions include:
N-H Stretching: In compounds containing an N-H bond on the pyrazole ring (e.g., the parent compound), a characteristic broad absorption band is observed in the 3100–3400 cm⁻¹ region. This band is conspicuously absent in N7-alkylated derivatives.
Aromatic C-H Stretching: Sharp peaks are typically found just above 3000 cm⁻¹ (e.g., 3050–3150 cm⁻¹).
C=N and C=C Stretching: The heterocyclic rings give rise to a series of medium to strong absorptions in the 1500–1650 cm⁻¹ region. These bands are characteristic of the aromatic system.
N-H Bending: For compounds with an amino substituent (e.g., 5-amino-7H-pyrazolo[4,3-d]pyrimidine), N-H bending vibrations appear around 1600–1650 cm⁻¹, often overlapping with the ring stretches. The N-H stretching region for a primary amine will show two distinct sharp peaks (asymmetric and symmetric stretches) between 3300–3500 cm⁻¹.
| Compound Type | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Parent / N7-unsubstituted | Pyrazole N-H | 3100–3400 | Broad |
| All derivatives | Aromatic C-H | 3050–3150 | Sharp |
| All derivatives | Ring C=C, C=N | 1500–1650 | Multiple sharp/medium |
| 5-Amino substituted | Amine N-H | 3300–3500 | Two sharp peaks |
| N7-Methyl substituted | Alkyl C-H | 2850–2960 | Sharp |
Computational Chemistry and Molecular Modeling Studies of 7h Pyrazolo 4,3 D Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of pyrazolo[4,3-d]pyrimidine and its analogs. DFT calculations, often utilizing functionals like B3LYP combined with various basis sets, provide accurate descriptions of geometrical parameters and electronic properties. mdpi.comjchemrev.comjchemrev.com
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. jmaterenvironsci.com
In the study of pyrazolo[3,4-d]pyrimidine derivatives, it was found that the distribution of HOMO and LUMO densities is spread across almost the entire molecule. This delocalization of electron density influences the molecule's interaction with other species. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives investigated as corrosion inhibitors, the HOMO-LUMO energy gaps were calculated to be 5.358 eV for amino pyrazolo-pyrimidine (APPH), 5.404 eV for 4-hydroxy pyrazolo-pyrimidine (HPP), and 3.489 eV for 4-mercapto pyrazolo-pyrimidine (MPP). researchgate.net A smaller energy gap generally implies higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Amino pyrazolo-pyrimidine (APPH) | Not specified | Not specified | 5.358 researchgate.net |
| 4-hydroxy pyrazolo-pyrimidine (HPP) | Not specified | Not specified | 5.404 researchgate.net |
| 4-mercapto pyrazolo-pyrimidine (MPP) | Not specified | Not specified | 3.489 researchgate.net |
This table presents calculated HOMO-LUMO energy gaps for different pyrazolo[3,4-d]pyrimidine derivatives, indicating their relative reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis reveals that the nitrogen atoms of the pyrazole (B372694) and pyrimidine (B1678525) rings are typically the most electron-rich regions, making them susceptible to protonation and interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the ring system often exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the biological activity of these compounds. acs.org
Prediction of Tautomeric Forms and Conformational Preferences
The pyrazolo[4,3-d]pyrimidine scaffold can exist in different tautomeric forms due to the presence of multiple nitrogen atoms and potential for proton migration. Computational studies are instrumental in predicting the relative stabilities of these tautomers. For instance, in related pyrazole systems, it has been shown that the equilibrium between tautomeric forms is influenced by the nature and position of substituents. encyclopedia.pub
DFT calculations can determine the relative energies of different tautomers, providing insights into which form is likely to predominate under specific conditions. mdpi.com For example, studies on related pyrazolo[1,5-a]pyrimidines have shown that reduction of the pyrimidine ring can lead to different stereoisomers with distinct conformational labilities. mdpi.com Understanding the preferred tautomeric and conformational states is essential, as it directly impacts the molecule's shape, electronic properties, and ability to interact with biological targets.
Thermodynamic Stability and Energetic Landscape Studies
Computational methods allow for the detailed exploration of the energetic landscape of 7H-pyrazolo[4,3-d]pyrimidine and its derivatives. By calculating thermodynamic parameters such as total energies and Gibbs free energies, the relative stabilities of different isomers and conformers can be assessed. jchemrev.comresearchgate.net
For example, a study on pyrazolo[3,4-d]pyrimidine derivatives undergoing a Dimroth rearrangement showed through DFT calculations that the rearranged pyrimidine products were thermodynamically more stable than the initial oxazine (B8389632) intermediates. semanticscholar.org Similarly, investigations into the thermal stability of related pyrazolo[3,4-d] mdpi.comjchemrev.comCurrent time information in Berlin, DE.triazine-2-oxides revealed that the activation energies for thermal decomposition could be calculated, providing a quantitative measure of their stability. acs.org These studies are vital for predicting the feasibility of synthetic routes and the stability of the final products.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand the interactions between pyrazolo[4,3-d]pyrimidine derivatives and their biological targets.
Elucidation of Binding Modes and Key Intermolecular Contacts
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazolo[4,3-d]pyrimidine derivatives with various protein targets, such as kinases and adenosine (B11128) receptors. These studies can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the ligand's affinity and selectivity.
For instance, docking studies of pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors revealed that the pyrimidine moiety occupies the adenine (B156593) binding region, forming crucial hydrogen bonds with key residues like Met793. rsc.org In another study targeting CDK2, pyrazolo[3,4-d]pyrimidine derivatives were shown to form essential hydrogen bonds with Leu83 in the active site. rsc.org Similarly, investigations into pyrazolo[4,3-d]pyrimidine derivatives as adenosine A1 and A2A receptor antagonists have used molecular docking to rationalize the observed structure-activity relationships. nih.govsemanticscholar.org The binding energies calculated from these docking studies can provide a semi-quantitative prediction of the ligand's binding affinity. mdpi.com
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Pyrazolo[3,4-d]pyrimidines | DNA topoisomerase | Not specified | -7.00 to -8.52 mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Met793, Gly796, Lys745 rsc.org | Not specified |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Leu83 rsc.org | Not specified |
This table summarizes the findings from molecular docking studies of various pyrazolo[4,3-d]pyrimidine derivatives, highlighting their target proteins and key interactions.
Prediction of Binding Affinities and Orientations
Molecular docking studies have been instrumental in predicting how this compound derivatives bind to target proteins and in estimating their binding affinities. These computational techniques simulate the interaction between a ligand and a protein at the atomic level, providing insights into the preferred binding poses and the key intermolecular interactions.
Similarly, in the pursuit of anticancer agents, docking studies of pyrazolo[3,4-d]pyrimidine derivatives (a closely related isomer) into the ATP binding site of various kinases, such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), have been performed. nih.govrsc.org These studies have successfully predicted binding modes where the pyrimidine moiety engages in crucial hydrogen bonding interactions with the hinge region of the kinase, a characteristic feature of many kinase inhibitors. nih.govmdpi.com The docking scores obtained from these simulations often correlate well with experimentally determined inhibitory activities, thereby validating the predictive power of these models. sums.ac.irnih.gov
| Derivative | Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |
| 5-(4-hydroxyphenethylamino)-7-amino-2-phenylpyrazolo[4,3-d]pyrimidine | hA2A Adenosine Receptor | Favorable | Not specified |
| 5-benzylamino-7-amino-2-phenylpyrazolo[4,3-d]pyrimidine | hA1 & hA2A Adenosine Receptors | Favorable | Not specified |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Good fit, essential hydrogen bonding | Leu83 |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | Favorable | Met793, Gly796 |
This table provides a summary of predicted binding affinities and key interactions for representative this compound derivatives based on molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a powerful computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For pyrazolo[3,4-d]pyrimidine derivatives, both 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets. researchgate.net These models are built using a training set of compounds with known activities and are then validated using a separate test set. researchgate.net For example, a 2D-QSAR study on a series of 42 pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors yielded statistically significant models using methods like the Heuristic and Best MLR (Multiple Linear Regression) approaches. researchgate.net These models demonstrated a strong correlation between the experimental and predicted activities, indicating their reliability for predicting the potency of new, unsynthesized analogs. researchgate.net
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrazolopyrimidine-based inhibitors of targets like TgCDPK1 and Src. rsc.org These studies generated robust models with high correlation coefficients (R²) and predictive abilities (q² and R²pred), further underscoring the utility of QSAR in guiding the design of more potent inhibitors. rsc.org
A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
In the 2D-QSAR study of c-Src inhibitors, the models highlighted the importance of specific structural features and substituent patterns on the pyrazolo[3,4-d]pyrimidine core for inhibitory activity. aip.org For 3D-QSAR models of TgCDPK1 inhibitors, the contour maps generated from CoMFA and CoMSIA analyses provided a visual representation of the regions around the molecule where steric bulk, electrostatic charge, and other properties would be favorable or unfavorable for activity. rsc.org For instance, these studies suggested that bulky or electronegative substituents at the R2 position and certain bulky groups at the terminal of the R1 position could enhance the potency and selectivity for TgCDPK1. rsc.org Such insights are invaluable for medicinal chemists in designing new derivatives with improved biological profiles.
Pharmacophore modeling, another computational technique, has been used to identify the essential 3D arrangement of chemical features required for biological activity. For pyrazolo[4,3-d]pyrimidine-based CDK inhibitors, pharmacophore models have highlighted the crucial role of hydrogen bond donors and acceptors in the pyrimidine nucleus and the preference for a hydrophobic group on the pyrazolo portion for effective interaction with the CDK active site. manipal.edu
| QSAR Study | Target | Key Findings |
| 2D-QSAR | c-Src | Identified structural requirements for inhibition. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | TgCDPK1/Src | Bulky/electronegative groups at R2 and bulky groups at R1 enhance potency. rsc.org |
| Pharmacophore Modeling | CDK2 | Hydrogen bond interactions of the pyrimidine nucleus and a hydrophobic group on the pyrazole are crucial for activity. manipal.edu |
This interactive table summarizes key findings from various QSAR studies on pyrazolo[4,3-d]pyrimidine derivatives.
Development of Predictive Models for Biological Activity
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time.
MD simulations have been employed to study the stability of docked complexes of pyrazolo[3,4-d]pyrimidine derivatives with their biological targets. ingentaconnect.com For instance, a 10.0 ns MD simulation of pyrazolo[3,4-d]pyrimidine compounds docked with a DNA duplex demonstrated the stability of the complex, with the compounds remaining in the major groove of the DNA throughout the simulation. ingentaconnect.com Analysis of the root-mean-square deviation (RMSD), energy variations, and hydrogen bonding interactions over the simulation trajectory confirmed the stability of the interactions. ingentaconnect.comrjeid.com
Structure Activity Relationships Sar of 7h Pyrazolo 4,3 D Pyrimidine Derivatives
Impact of Substituents at Core Positions on Biological Activity
The biological activity of 7H-pyrazolo[4,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. ekb.egrsc.org Research has consistently shown that modifications at key positions can dramatically alter target affinity and cellular potency.
For instance, in the context of anticancer activity, the introduction of an anilino moiety at the C4-position has been shown to enhance cytotoxic effects compared to aliphatic amines. tandfonline.com Specifically, in a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives, compound 8 , featuring an aniline (B41778) group, demonstrated improved anticancer activity. tandfonline.com Further modifications to this aniline ring can also dictate selectivity towards different kinases. For example, a halogen-disubstituted anilino group at this position resulted in greater selectivity for EGFR over ErbB2. cu.edu.eg
In the pursuit of microtubule targeting agents, N1-methylation of the pyrazolo[4,3-d]pyrimidine scaffold has proven beneficial. nih.gov A series of N1-methylated derivatives demonstrated potent inhibition of tubulin polymerization. nih.gov Furthermore, the presence of a 2-chloro substituent on the purine (B94841) ring of an analogous compound showed significant antitumor activity, suggesting its potential value in the pyrazolo[4,3-d]pyrimidine series as well. nih.gov
The C5 position has also been identified as a critical point for modification. In a study of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine (B11128) A1 receptor antagonists, various phenyl substituents at the 5-position were found to significantly influence affinity. nih.gov The potency pattern of these substituents paralleled that of a previously reported 1,3-dialkyl-8-phenylxanthine series, indicating a similar binding mode. nih.gov For CDK2/CDK5 inhibitors, substitution at the C5 position was found to be important for achieving nanomolar activity. sci-hub.se
Similarly, for c-Src kinase inhibitors, the introduction of an alkyl chain at the C6 position did not yield potent inhibitors, suggesting that polar interactions at this position are crucial for stabilizing the complex with the target. mdpi.com In contrast, for CDK2 inhibitors, introducing a thiophenethyl group at C6 resulted in better inhibitory activity than a thiopentane group. arabjchem.org
| Position | Substituent | Biological Target/Activity | Effect on Activity | Reference |
| C4 | Anilino | Anticancer (EGFR) | Enhanced activity compared to aliphatic amines | tandfonline.com |
| C4 | Halogen-disubstituted anilino | Kinase Selectivity | Increased selectivity for EGFR over ErbB2 | cu.edu.eg |
| N1 | Methyl | Anticancer (Tubulin Polymerization) | Potent inhibition | nih.gov |
| C2 | Chloro | Anticancer | Significant antitumor activity in analogous purines | nih.gov |
| C5 | Phenyl | Adenosine A1 Receptor Antagonist | Influences affinity | nih.gov |
| C5 | Various | CDK2/CDK5 Inhibition | Important for nanomolar activity | sci-hub.se |
| C6 | Alkyl chain | c-Src Kinase Inhibition | Not beneficial, polar interactions preferred | mdpi.com |
| C6 | Thiophenethyl | CDK2 Inhibition | Better activity than thiopentane | arabjchem.org |
Positional Effects of Functional Groups on Target Affinity and Selectivity
The precise placement of functional groups on the this compound scaffold is a determining factor for both target affinity and selectivity. Even minor shifts in the position of a substituent can lead to significant changes in biological outcomes.
In the development of phosphodiesterase (PDE) inhibitors, specifically targeting PDE1 and PDE5, disubstitution on the pyrazole (B372694) ring was found to be key. capes.gov.br A C3-benzyl and N2-methyl disubstitution pattern on the pyrazole ring of polycyclic pyrazolo[3,4-d]pyrimidines yielded the best combination of potency and selectivity for PDE1 and PDE5. capes.gov.br
For adenosine A3 receptor (hA3R) antagonists, the substitution pattern on the pyrimidine (B1678525) and pyrazole rings was crucial for high affinity and selectivity. mdpi.com Specifically, 7-acylaminopyrazolo[4,3-d]pyrimidines bearing groups with varying steric bulk, flexibility, and lipophilicity at positions 2 and 5 were investigated. mdpi.com Derivatives with a 4-methoxyphenyl (B3050149) or 2-thienyl group at position 5, combined with a 2-phenyl group, showed high affinity and selectivity for hA3R. mdpi.com
The development of inhibitors for cyclin-dependent kinases (CDKs) also highlights the importance of positional effects. In a study of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines, the substitution pattern was critical for their activity as CDK inhibitors. rsc.org Similarly, for FLT3 and VEGFR2 multikinase inhibitors, structural optimization of a hit compound involved a series of pyrazolo[3,4-d]pyrimidine derivatives where the position of substituents played a key role in enhancing potency. nih.govacs.org
| Target | Scaffold | Substituent Position & Group | Observed Effect | Reference |
| PDE1 & PDE5 | Polycyclic pyrazolo[3,4-d]pyrimidine | C3-benzyl and N2-methyl | Best combination of potency and selectivity | capes.gov.br |
| Adenosine A3 Receptor | 7-Acylaminopyrazolo[4,3-d]pyrimidine | Position 5: 4-methoxyphenyl or 2-thienyl; Position 2: Phenyl | High affinity and selectivity | mdpi.com |
| CDKs | 3,5,7-Substituted pyrazolo[4,3-d]pyrimidine | Varied substitutions at 3, 5, and 7 | Critical for inhibitory activity | rsc.org |
| FLT3 & VEGFR2 | Pyrazolo[3,4-d]pyrimidine | Varied substitutions | Enhanced potency | nih.govacs.org |
Rational Design Principles: Bioisosteric Replacements and Scaffold Modifications
The principle of bioisosterism is a cornerstone in the rational design of this compound derivatives. rsc.orgnih.gov This strategy involves replacing a functional group with another that has similar physical or chemical properties, often leading to improved biological activity or pharmacokinetic profiles. The pyrazolo[3,4-d]pyrimidine nucleus itself is considered a bioisostere of the purine ring system, which is a fundamental component of ATP. rsc.orgnih.gov This inherent similarity allows these compounds to act as competitive inhibitors for numerous kinase enzymes. ekb.egrsc.org
One notable example is the bioisosteric replacement of the quinazoline (B50416) moiety in known EGFR-TKIs like erlotinib (B232) with the 1H-pyrazolo[3,4-d]pyrimidine nucleus. ekb.egnih.gov This modification, combined with the introduction of various hydrophobic moieties and linkers, has led to the development of potent cytotoxic agents. ekb.eg Similarly, in the design of CDK2 inhibitors, the purine scaffold of roscovitine (B1683857) was successfully replaced with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine systems. rsc.orgsemanticscholar.orgnih.gov These bioisosteric replacements were designed to occupy the adenine (B156593) binding region of the ATP pocket. rsc.orgsemanticscholar.orgnih.gov
Scaffold hopping is another powerful strategy employed in the design of novel this compound derivatives. nih.gov This approach involves searching for structurally diverse compounds that exhibit similar biological activity. For instance, scaffold hopping from a pyrrolo[3,2-d]pyrimidine series led to the design of novel N1-methyl-pyrazolo[4,3-d]pyrimidines as potent microtubule targeting agents. nih.gov
Furthermore, the fusion of a triazole ring to the pyrazolo[4,3-d]pyrimidine core, creating a pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffold, has been explored. rsc.org In a series of CDK2 inhibitors, derivatives with this fused ring system, particularly those with thioglycosidic substitutions on the triazole ring, showed promising cytotoxic results. rsc.org
Comparative SAR Analysis with Analogous Purine and Heterocyclic Ring Systems
A comparative analysis of the SAR of 7H-pyrazolo[4,3-d]pyrimidines with analogous purine and other heterocyclic systems provides valuable insights into the structural requirements for biological activity. The close structural resemblance between pyrazolo[4,3-d]pyrimidines and purines often leads to similar binding modes and activity profiles. nih.gov
In the case of adenosine A1 receptor antagonists, a quantitative SAR study revealed a high correlation between the binding affinities of analogously substituted pyrazolo[4,3-d]pyrimidin-7-ones and a series of 1,3-dialkyl-8-phenylxanthines (a purine analog). nih.gov This strong correlation suggested that both series of compounds fit the receptor in a similar fashion. nih.gov
However, subtle differences in the heterocyclic core can lead to significant variations in activity. A study comparing pyrrolo[2,3-d]pyrimidines to the pyrazolo[3,4-d]pyrimidine scaffold as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) found that the additional nitrogen atom in the pyrazolo[3,4-d]pyrimidine scaffold played an important role in binding to the target enzyme. nih.gov This highlights that even a single atom change in the core structure can have a profound impact on biological activity.
Furthermore, a study on anti-Zika virus agents demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core could be successfully replaced by 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine scaffolds, yielding compounds with good antiviral activity and lower cytotoxicity. nih.gov This supports the concept of scaffold hopping and the viability of these different heterocyclic systems as interchangeable core structures in drug design.
The pyrazolo[3,4-d]pyrimidine bicycle is a frequently utilized scaffold in drug discovery due to its potential as a CDK inhibitor and its role as a bioisostere of the purine ring. rsc.org This has led to the development of numerous potent growth inhibitory compounds. rsc.org
Biological Activities and Pharmacological Mechanisms of 7h Pyrazolo 4,3 D Pyrimidine Derivatives
Kinase Inhibition and Modulation of Cellular Signaling Pathways
Derivatives of the 7H-pyrazolo[4,3-d]pyrimidine core have been extensively investigated as inhibitors of several protein kinase families. By competitively binding to the ATP-binding pocket of these enzymes, they can modulate cellular signaling pathways that are often dysregulated in diseases like cancer.
Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2, CDK7, CDK12)
The this compound nucleus has proven to be a fertile ground for the development of potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription.
CDK1 and CDK2 Inhibition: As analogues of anti-CDK purines like roscovitine (B1683857), substituted pyrazolo[4,3-d]pyrimidines have been identified as novel and potent inhibitors of CDK1/cyclin B and CDK2. nih.govresearchgate.netresearchgate.net A series of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines demonstrated significantly higher biological activity compared to corresponding 6,9-disubstituted purines. researchgate.net Further development led to 3,5,7-trisubstituted derivatives with nanomolar inhibitory activity against CDKs. acs.orgnih.govresearchgate.net For example, the compound 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine (compound 24) was detailed in a crystal structure bound to CDK2, confirming its competitive mode of inhibition. acs.org Another potent derivative, compound 4.35 , also showed high selectivity for CDK2. nih.gov
CDK7 and CDK12 Inhibition: The therapeutic potential of this scaffold extends to transcriptional CDKs. A novel trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768 , was found to inhibit CDK7 in the nanomolar range with favorable selectivity across the CDK family. mdpi.com Furthermore, certain 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK12. tandfonline.com One such derivative, compound 24 , was found to have a dual mechanism, acting not only as a kinase inhibitor but also as a "molecular glue" that induces an interaction between CDK12 and the DDB1 protein, leading to the degradation of CDK12's binding partner, cyclin K. acs.orgresearchgate.netacs.org
Table 1: CDK Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Source(s) |
|---|---|---|---|
| Compound 24 | CDK12/CycK | 0.002 | acs.orgresearchgate.net |
| Compound 24 | CDK2/CycA2 | 0.021 | acs.org |
| 4.35 | CDK2/CycA | 0.004 | nih.gov |
| LGR6768 | CDK7/CycH/MAT1 | 0.027 | mdpi.com |
| Various Derivatives | CDK1/CycB | 0.065 - 1.5 | researchgate.net |
Tyrosine Kinase Inhibition (Src Family, Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR2), Fms-like Tyrosine Kinase 3 (FLT3))
While the isomeric pyrazolo[3,4-d]pyrimidine scaffold is widely reported in the development of inhibitors for numerous tyrosine kinases including Src, BTK, EGFR, VEGFR2, and FLT3, a comprehensive review of scientific literature did not yield specific research findings on this compound derivatives as direct inhibitors of these particular targets. tandfonline.comchapman.edunih.govrsc.orgmdpi.comacs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netrsc.orgmdpi.com
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Although various heterocyclic scaffolds, including the isomeric pyrazolo[3,4-d]pyrimidines, have been investigated as inhibitors of GSK-3β, searches of available scientific literature did not identify specific studies focused on the this compound core for this target. researchgate.netnih.gov
Other Kinases (e.g., Myt1, TRAP1)
The related pyrazolo[3,4-d]pyrimidine scaffold has been explored for the inhibition of other kinases such as Myt1 and TRAP1. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net However, specific research detailing the activity of this compound derivatives against these particular kinase targets was not identified in the performed literature search.
Modulation of Cell Growth and Division Pathways
The inhibition of CDKs by this compound derivatives directly impacts the fundamental machinery of cell growth and division, leading to distinct cellular outcomes. Treatment of cancer cell lines with these compounds leads to the dephosphorylation of key CDK substrates, including the retinoblastoma protein (Rb) and RNA polymerase II. acs.orgnih.gov This interference with the cell cycle machinery results in cell cycle arrest and the induction of apoptosis (programmed cell death), which was confirmed by the observation of PARP-1 cleavage and the activation of caspases in treated lymphoma cells. nih.govnih.gov Specifically, compound 24 was shown to induce apoptosis, while compound 4.35 also confirmed ongoing apoptosis through the downregulation of anti-apoptotic proteins like XIAP and MCL-1. nih.govnih.gov
Adenosine (B11128) Receptor Antagonism
The structural similarity of the this compound scaffold to endogenous adenosine has made it a key template for designing antagonists for adenosine receptors (ARs), which are a class of G protein-coupled receptors. Derivatives have been developed with high potency and selectivity for different AR subtypes.
In particular, research has identified 7-oxo- and 7-acylamino-substituted pyrazolo[4,3-d]pyrimidine derivatives as potent and selective antagonists for the human A3 adenosine receptor. researchgate.net Through structural refinements, including the introduction of various substituents at the 2-, 5-, and 7-positions, researchers have been able to significantly enhance binding affinity. One of the most potent and selective human A3 antagonists reported is 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine , which exhibits a Ki value of 0.027 nM. Further studies on 2-phenylpyrazolo[4,3-d]pyrimidin-7-amines and 7-acylamines bearing a 4-methoxyphenyl- or a 2-thienyl group at the 5-position also demonstrated high human A3 affinity and selectivity.
Table 2: Adenosine Receptor Antagonist Activity of Selected this compound Derivatives
| Compound | Target Receptor | Ki (nM) | Source(s) |
|---|---|---|---|
| 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine (25) | hA3 | 0.027 | researchgate.net |
| 5-benzylamino-7-amino-2-phenyl-pyrazolo[4,3-d]pyrimidine (5) | hA1 | 25 | researchgate.net |
| 5-benzylamino-7-amino-2-phenyl-pyrazolo[4,3-d]pyrimidine (5) | hA2A | 123 | researchgate.net |
| 5-(4-hydroxyphenethylamino)-7-amino-2-phenyl-pyrazolo[4,3-d]pyrimidine (12) | hA2A | 150 | researchgate.net |
A1 Adenosine Receptor Selectivity and Potency
While the pyrazolo-triazolo-pyrimidine nucleus has led to potent antagonists for A2A, A2B, and A3 adenosine receptor subtypes, achieving high selectivity for the A1 subtype has been challenging. d-nb.info Although potency at the A1 receptor has been accomplished, selectivity often remains poor. d-nb.info However, specific structural modifications have yielded compounds with significant A1 affinity.
For instance, research into 7-amino-2-arylpyrazolo[4,3-d]pyrimidine derivatives, which were initially identified as potent and selective human A3 adenosine receptor antagonists, has been extended to target A1 and A2A subtypes. nih.gov Structure-activity relationship (SAR) studies revealed that small lipophilic residues at the 5-position and a free amino group at the 7-position resulted in compounds capable of binding to all four human adenosine receptors. nih.gov To enhance affinity towards the hA1 subtype, researchers appended alkyl and arylalkyl chains of varying lengths at the 5-position of 2-phenylpyrazolo[4,3-d]pyrimidin-7-amine. nih.gov This led to the discovery of potent and selective antagonists for the A1 receptor, such as the 5-(3-arylpropyl)-substituted compounds, with affinities in the low nanomolar range (Ki = 0.15–18 nM). nih.gov Furthermore, the 5-(3-phenylpropyl) derivative was identified as a dual hA1/hA2A receptor antagonist with high affinity for both receptors. nih.gov
Table 1: A1 Adenosine Receptor Antagonist Activity of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Substitution at 5-position | hA1 Ki (nM) | hA2A Ki (nM) |
|---|---|---|---|
| 25 | 3-phenylpropyl | 5.31 | 55 |
| 26-31 | 3-arylpropyl | 0.15-18 | - |
Data sourced from a study on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives. nih.gov
A2A Adenosine Receptor Affinity and Functional Activity
The pyrazolo-triazolo-pyrimidine framework has been a fertile ground for the development of potent and selective A2A adenosine receptor antagonists. nih.gov Early work identified 8FB-PTP as a potent A2A AR antagonist, though it lacked selectivity against the A1 subtype. d-nb.info Subsequent research led to the development of highly potent and selective A2A AR antagonists like SCH 58261 and SCH 63390. nih.gov
SAR studies have shown that a free amino group at the 5-position and the nature of substituents on the pyrazole (B372694) ring are crucial for high affinity and selectivity for the A2A AR subtype. nih.gov Specifically, substitutions at the 7-position tend to improve selectivity for the A2A receptor. nih.gov For example, introducing a 3-phenylpropyl group at the N7 position of a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative resulted in a compound with high A2A receptor affinity (Ki = 2.4 nM) and a significant 210-fold selectivity over the A1 receptor. scilit.com In functional assays, many of these compounds effectively reversed the effects of an A2A agonist, confirming their antagonist activity. scilit.com
Table 2: A2A Adenosine Receptor Antagonist Activity of Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives
| Compound | Substitution | A2A Ki (nM) | A1/A2A Selectivity Ratio |
|---|---|---|---|
| 10l | N7-(3-phenylpropyl) | 2.4 | 210 |
| 10m | N7-(4-phenylbutyl) | 21 | 129 |
| 10n | N7-(β-morpholin-4-ylethyl) | 5.6 | 84 |
Data from binding studies on rat brain membranes. scilit.com
A3 Adenosine Receptor Antagonism
Significant efforts have been made in refining pyrazolo[4,3-d]pyrimidine derivatives to create highly potent and selective antagonists for the human A3 adenosine receptor (hA3 AR). nih.gov Initial research identified 7-oxo- and 7-acylamino-substituted pyrazolo[4,3-d]pyrimidines as potent and selective hA3 AR antagonists. nih.gov
Further structural refinement involved introducing various substituents at the 2- and 5-positions of the bicyclic scaffold. nih.gov This work led to the discovery of compounds with exceptional potency and selectivity. Notably, 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine (compound 25) emerged as one of the most potent and selective hA3 antagonists, with a Ki value of 0.027 nM. nih.gov Generally, 2-phenylpyrazolo[4,3-d]pyrimidin-7-amines and 7-acylamines bearing a 4-methoxyphenyl- or a 2-thienyl group at the 5-position exhibited high affinity and selectivity for the hA3 receptor. nih.gov
Table 3: hA3 Adenosine Receptor Antagonist Activity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Substituents | hA3 Ki (nM) |
|---|---|---|
| 25 | 2-phenyl, 5-(2-thienyl), 7-(4-methoxybenzoyl)amine | 0.027 |
Data from a study on structural refinement for hA3 AR antagonism. nih.gov
Anti-inflammatory Activity and Immunomodulation
Beyond their interaction with adenosine receptors, this compound derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties through various mechanisms.
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α))
A number of pyrazolo[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory mediators. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, certain compounds have shown potent inhibitory effects on the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net
One particularly potent compound, designated as 4e, was found to decrease the production of NO, IL-6, and TNF-α with IC50 values of 2.64 µM, 4.38 µM, and 5.63 µM, respectively. nih.govresearchgate.net Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives also highlighted their ability to suppress IL-6 and TNF-α release, with one compound showing 89% and 80% inhibition, respectively. arabjchem.org These findings suggest that the pyrazolo[4,3-d]pyrimidine scaffold is a promising template for the development of novel anti-inflammatory agents. nih.gov
Table 4: Inhibitory Activity of Compound 4e on Inflammatory Mediator Production
| Inflammatory Mediator | IC50 (µM) |
|---|---|
| Nitric Oxide (NO) | 2.64 |
| Interleukin-6 (IL-6) | 4.38 |
| Tumor Necrosis Factor-alpha (TNF-α) | 5.63 |
Data from in vitro studies on RAW 264.7 macrophages. researchgate.net
Interference with Inducible Nitric Oxide Synthase (iNOS) Dimerization
The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key factor in many inflammatory conditions. researchgate.net The dimerization of iNOS is essential for its enzymatic activity, making it a therapeutic target. researchgate.net Novel pyrazolo[4,3-d]pyrimidine derivatives have been designed as inhibitors of iNOS dimerization. acs.orgnih.gov
One such compound, D27, was identified as a potent anti-inflammatory agent that strongly inhibits NO release. acs.orgnih.gov Mechanistic studies revealed that this compound interferes with both the stability and the formation of the active dimeric form of iNOS. acs.orgnih.gov This mode of action presents a promising strategy for controlling excessive NO production in inflammatory diseases. acs.orgnih.gov Another non-imidazole-based iNOS dimerization inhibitor, compound 22o, has also shown significant inhibitory activity against iNOS, thereby reducing NO production. nih.gov
Modulation of Toll-like Receptor 4 (TLR4)/p38 Signaling Pathway
Toll-like receptors (TLRs) are critical components of the innate immune system, and their signaling pathways are deeply involved in inflammatory responses. nih.gov TLR4, in particular, recognizes bacterial lipopolysaccharide (LPS) and triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines. frontiersin.org
Research has shown that certain pyrazolo[4,3-d]pyrimidine derivatives can exert their anti-inflammatory effects by modulating the TLR4 signaling pathway. nih.gov The potent anti-inflammatory compound 4e, mentioned earlier, was found to inhibit the secretion of cytokines from macrophages by suppressing the TLR4/p38 signaling pathway. nih.govresearchgate.net This interference with a key inflammatory signaling cascade underscores the potential of these compounds as therapeutic agents for inflammatory diseases. nih.gov
Antiproliferative and Antitumor Mechanisms
Derivatives of this compound exhibit significant anticancer activity through multiple mechanisms. They can induce programmed cell death, halt the proliferation of cancer cells, interfere with DNA replication, and overcome mechanisms of drug resistance.
A primary mechanism by which pyrazolo[4,3-d]pyrimidine derivatives exert their antitumor effects is by disrupting the normal progression of the cell cycle and inducing apoptosis (programmed cell death).
Numerous studies have demonstrated that these compounds can arrest cancer cells at various phases of the cell cycle. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives that act as Src kinase inhibitors cause a significant accumulation of medulloblastoma cells in the G2/M phase. nih.gov This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis by these derivatives has been confirmed through assays that measure an increased population of apoptotic cells and the modulation of key apoptotic proteins like Bax and Bcl2. nih.gov
Other derivatives have been shown to cause cell cycle arrest at different checkpoints. Compound 14, a CDK2 inhibitor, was found to arrest colorectal carcinoma (HCT-116) cells in the G1 phase, while also inducing apoptosis in the Pre-G1 phase. nih.gov Similarly, compound 7d, a dual inhibitor of EGFR and ErbB2 kinases, not only arrested cells at the G2/M phase but also led to an accumulation of cells in the pre-G1 phase, which was associated with a significant increase in the levels of active caspase-3, a key executioner of apoptosis. tandfonline.com A different derivative, compound 16, was found to induce cell cycle arrest at the S phase in breast cancer cells (MDA-MB-468). rsc.org The ability to induce apoptosis is a critical feature, and various derivatives have been shown to trigger this process in leukaemia, lymphoma, and lung cancer cell lines. tandfonline.comnih.govbiorxiv.org
| Compound(s) | Cell Line(s) | Cell Cycle Phase Arrest | Apoptosis Induction | Reference |
|---|---|---|---|---|
| S7, S29, SI163 | Daoy (Medulloblastoma) | G2/M | Yes | nih.gov |
| Compound 14 | HCT-116 (Colorectal Carcinoma) | G1, Pre-G1 | Yes | nih.gov |
| Compound 7d | NCI-H460 (Lung Cancer) | G2/M, Pre-G1 | Yes | tandfonline.com |
| Compound 7 | Various tumor cells | Not specified | Yes | acs.org |
| Compound 16 | MDA-MB-468 (Breast Cancer) | S Phase, Pre-G | Yes | rsc.org |
| LGR6768 | Leukaemia cell lines | Not specified | Yes | biorxiv.org |
DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them a key target for cancer chemotherapy. semanticscholar.org Some pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of these enzymes.
Molecular docking studies have suggested that the antiproliferative activity of certain derivatives, such as compounds P1 and P2, may be due to their interaction with DNA topoisomerase. mdpi.com Researchers have actively worked to optimize the pyrazolo[3,4-d]pyrimidine scaffold to function as a topoisomerase II (Topo II) inhibitor. semanticscholar.orgekb.eg This effort led to the identification of a candidate compound that showed promising anticancer activity in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with a mean IC50 value of 1.30 μM, alongside its topoisomerase inhibition. semanticscholar.orgekb.eg Further studies on a series of phenylpyrazolo[3,4-d]pyrimidine-based analogs also evaluated their inhibitory effects on Topo-II, with some compounds showing moderate activity against the enzyme. mdpi.com
| Compound(s) | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Compound II | Topoisomerase II | Mean IC50 of 1.30 µM against HepG2 and MCF-7 cell lines. | semanticscholar.orgekb.eg |
| P1, P2 | DNA Topoisomerase | Antiproliferative activity attributed to enzyme interaction via molecular docking. | mdpi.com |
| Compound 9e | Topoisomerase II | Demonstrated moderate inhibitory activity. | mdpi.com |
A novel and sophisticated antitumor mechanism identified for this class of compounds is their function as "molecular glues." Instead of simply inhibiting a protein's function, a molecular glue facilitates an interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
A specific 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine, compound 24, has been shown to possess a dual mechanism of action. nih.govacs.org It acts as a conventional kinase inhibitor and also as a molecular glue that induces an interaction between cyclin-dependent kinase 12 (CDK12) and DDB1, an E3 ligase adaptor protein. acs.orgnih.gov This induced proximity results in the polyubiquitination of cyclin K, the partner protein of CDK12, marking it for proteasome-dependent degradation. nih.govacs.org This ability to cause the rapid and selective degradation of cyclin K has been demonstrated both in vitro and in a patient-derived xenograft model in vivo. nih.govacs.org This mechanism represents an innovative strategy for targeting cellular proteins that are otherwise difficult to inhibit. nih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell. nih.govspandidos-publications.com Several pyrazolo[4,3-d]pyrimidine derivatives have been found to inhibit these transporters, thereby reversing drug resistance.
Tyrosine kinase inhibitors (TKIs) based on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to directly interact with P-gp and inhibit its ATPase activity. mdpi.com This inhibition restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel. mdpi.com A kinetic study demonstrated that these TKIs could decrease P-gp activity for a sustained period of up to seven days. mdpi.com Other studies have confirmed that these compounds can act as competitive inhibitors of P-gp. spandidos-publications.com For example, compounds 15 and 16 were shown to inhibit P-gp, and a series of N1-methyl pyrazolo[4,3-d]pyrimidines (compounds 9–17) were found to circumvent Pgp-mediated drug resistance. nih.govresearchgate.net Furthermore, the derivative SCO-201 was identified as an effective agent for reversing multidrug resistance mediated by a different transporter, ABCG2/BCRP. nih.gov
| Compound(s) | Target Transporter | Mechanism/Effect | Reference |
|---|---|---|---|
| Si306 and other TKIs | P-glycoprotein (P-gp) | Direct interaction, inhibition of ATPase activity, reversal of doxorubicin/paclitaxel resistance. | mdpi.com |
| SCO-201 | ABCG2/BCRP | Reverses multidrug resistance mediated by the transporter. | nih.gov |
| Compounds 9-17 | P-glycoprotein (P-gp) | Circumvented P-gp-mediated drug resistance. | nih.gov |
| Compounds 15, 16 | P-glycoprotein (P-gp) | Inhibited P-gp; confirmed by quantitative real-time PCR. | researchgate.net |
Molecular Glue Mechanism Leading to Protein Degradation (e.g., Cyclin K Degradation)
Antimicrobial Spectrum and Modes of Action
Beyond their anticancer properties, pyrazolo[4,3-d]pyrimidine derivatives have emerged as potential antimicrobial agents. Their dual activity is particularly advantageous in the context of treating cancer patients, who are often susceptible to bacterial infections. bohrium.comnih.gov
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated promising activity against a range of bacteria. nih.gov Early research described the inhibition of Staphylococcus aureus DNA polymerase III by pyrazolo[3,4-d]pyrimidin-4-one molecules, which also inhibited the growth of other Gram-positive bacteria. nih.gov
More recent studies have evaluated libraries of these compounds, originally designed as human protein kinase inhibitors, for their effects on bacteria. bohrium.comnih.gov A representative set of these compounds showed bacteriostatic activity against both the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli. bohrium.comnih.gov Another study reported that newly synthesized pyrazolo[3,4-d]pyrimidine derivatives showed activity against Staphylococcus aureus and Enterococcus raffinosus. ccspublishing.org.cn In some cases, the antibacterial activity of these compounds was found to be comparable to standard antibiotics. orientjchem.org Interestingly, a favorable interaction has been observed when these compounds are combined with conventional antibiotics like ampicillin, suggesting a potential for combination therapy to combat bacterial resistance. bohrium.com
| Compound Series/Type | Bacterial Strain(s) | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-ones | S. aureus, other Gram-positive bacteria | Inhibition of DNA polymerase III. | nih.gov |
| Library of pyrazolo[3,4-d]pyrimidines | S. aureus (Gram-positive), E. coli (Gram-negative) | Bacteriostatic activity; favorable combination with ampicillin. | bohrium.comnih.gov |
| 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidines | S. aureus, Enterococcus raffinosus | Evaluated for antibacterial activity. | ccspublishing.org.cn |
| 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidines | Gram-positive and Gram-negative bacteria | Activity comparable to standard drugs (e.g., Ampicillin, Ciprofloxacin). | orientjchem.org |
Antiviral Activities
The this compound scaffold has been investigated for its potential as an antiviral agent, particularly through the synthesis of nucleoside analogs. ontosight.ai These compounds are designed to mimic natural nucleosides and interfere with viral replication. ontosight.ai
One area of research has focused on synthesizing N1 analogues of formycin B, which feature the this compound moiety. nih.gov A study detailed the synthesis of 1-beta-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyrimidin-7-ones. nih.gov The structural confirmation of these compounds was established using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Preliminary in-vitro testing of these derivatives for antiviral activity was conducted, indicating the therapeutic potential of this specific class of compounds. nih.gov
Future Directions and Research Opportunities in 7h Pyrazolo 4,3 D Pyrimidine Chemistry
Exploration of Novel Substitution Patterns and Hybrid Structures
The versatility of the pyrazolo[4,3-d]pyrimidine core allows for extensive chemical modification, a feature that is central to the ongoing quest for improved drug candidates. Future research will undoubtedly focus on the systematic exploration of new substitution patterns to enhance biological activity and fine-tune pharmacokinetic profiles.
One promising strategy involves the modification of substituents at various positions on the bicyclic ring system. For instance, research into microtubule targeting agents has shown that introducing a 2-chloro substituent on the purine (B94841) ring can significantly increase antitumor activity. nih.gov Applying this concept to the N1-methyl-pyrazolo[4,3-d]pyrimidine scaffold has led to the design of potent tubulin polymerization inhibitors. nih.gov Further modifications, such as homologation and branching at the 4'-O-position of an attached phenyl ring, have demonstrated that even subtle changes, like extending an alkoxy group from methoxy (B1213986) to ethoxy, can enhance potency. nih.gov
Another fruitful area is the creation of hybrid molecules , where the pyrazolo[4,3-d]pyrimidine scaffold is fused or linked to other pharmacologically active moieties. This approach aims to combine the therapeutic advantages of both parent molecules, potentially leading to dual-acting agents or compounds with novel mechanisms of action. For example, the synthesis of pyrazolo[4,3-e] rsc.orggoogle.commdpi.comtriazolo[1,5-c]pyrimidines, a tricyclic system, has been explored by reacting 5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine derivatives with reagents like triethyl orthoformate or carbon disulfide. mdpi.comresearchgate.net Such fused heterocyclic systems expand the chemical space and offer new opportunities for interacting with biological targets. rsc.org
Researchers have also investigated linking different heterocyclic systems. For example, new derivatives have been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents to produce compounds with distinct substitutions. mdpi.com These studies indicate that the biological targets may not accommodate bulky substitutions at certain positions, highlighting the importance of carefully selecting the size and nature of the appended groups. mdpi.com
| Compound Series | Modification Strategy | Key Finding | Reference |
|---|---|---|---|
| N1-methyl-pyrazolo[4,3-d]pyrimidines | Introduction of a 5-chloro group and various substituents on an N-phenyl ring. | Compound 9 showed excellent potency (GI50 ≤10 nM) against numerous tumor cell lines. | nih.gov |
| N1-methyl-pyrazolo[4,3-d]pyrimidines | Homologation at the 4'-O-position of the N-phenyl ring (methoxy to ethoxy). | Compound 13 (4'-OEt) was more potent than the methoxy analog (9) in colchicine (B1669291) inhibition assays. | nih.gov |
| Pyrazolo[4,3-e] rsc.orggoogle.commdpi.comtriazolo[1,5-c]pyrimidines | Cyclization of [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives. | Created novel tricyclic heterocyclic systems for further biological evaluation. | mdpi.com |
| Glu-based pyrazolo[3,4-d]pyrimidines | Bridging the pyrazolo[3,4-d]pyrimidine core at the N5 position with an acetamide (B32628) linker to a benzoyl glutamate (B1630785) tail. | Compound 6i showed potent, broad-spectrum antiproliferative activity against multiple cancer cell lines. | tandfonline.com |
Integration of Advanced Computational Methods in Lead Optimization
The integration of computational chemistry is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. For the 7H-pyrazolo[4,3-d]pyrimidine scaffold, these methods are indispensable for understanding structure-activity relationships (SAR) and designing more effective molecules.
Molecular docking studies are routinely used to predict the binding orientation of pyrazolopyrimidine derivatives within the active site of a target protein. This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For example, docking simulations of pyrazolo[3,4-d]pyrimidine derivatives in the CDK2 active site confirmed that the compounds fit well, forming essential hydrogen bonds with the amino acid residue Leu83, similar to known inhibitors. nih.gov In another study, docking was used to explore the binding modes of novel derivatives at the active site of DNA topoisomerase, a common target for anticancer agents. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical correlations between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance activity. mdpi.comresearchgate.net For pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors, 3D-QSAR analysis identified that adding an electron-withdrawing group on the phenyl ring and a hydrogen bond donor group on the pyrazolopyrimidine ring could augment anticancer activity. mdpi.com
Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. For newly identified TRAP1 inhibitors, 100-nanosecond MD simulations were used to validate the docking results and confirm the stability of the interactions with key amino acid residues. mdpi.com These computational techniques, often used in combination, provide a powerful toolkit for rational drug design, guiding the synthesis of novel pyrazolo[4,3-d]pyrimidine derivatives with improved potency and selectivity. researchgate.netresearchgate.net
| Computational Method | Target/Scaffold | Key Insight/Outcome | Reference |
|---|---|---|---|
| Molecular Docking | CDK2 / Pyrazolo[3,4-d]pyrimidine | Confirmed good fit into the active site via hydrogen bonding with Leu83. | nih.gov |
| Molecular Docking | EGFR-TK / Pyrazolo[3,4-d]pyrimidine | Explained potent inhibitory activity by showing key interactions with residues like Met793. | rsc.org |
| 3D-QSAR | TRAP1 / Pyrazolo[3,4-d]pyrimidine | Identified key structural features for enhanced activity, guiding the design of new derivatives. | mdpi.com |
| Molecular Dynamics (MD) Simulations | TRAP1 / Pyrazolo[3,4-d]pyrimidine | Validated docking poses and confirmed the stability of selected inhibitor-protein complexes. | mdpi.com |
| Pharmacophore Modeling & 3D-QSAR | PAK1 / Pyrazolo[3,4-d]pyrimidine | Generated statistically significant models to identify novel PAK1 inhibitors. | researchgate.net |
Diversification of Biological Targets and Therapeutic Applications
While the pyrazolo[4,3-d]pyrimidine scaffold is well-established as a kinase inhibitor, its structural similarity to purine suggests it can interact with a much broader range of biological targets. tandfonline.comnih.gov Future research is actively exploring these diverse targets to unlock new therapeutic applications beyond oncology.
The scaffold has shown significant promise in treating inflammatory conditions. Certain derivatives have been found to be potent inhibitors of LPS-induced nitric oxide (NO) production in macrophages. tandfonline.comnih.gov One compound, 4e , effectively decreased the production of inflammatory cytokines like NO, IL-6, and TNF-α by suppressing the TLR4/p38 signaling pathway, and it showed in vivo anti-inflammatory activity in a model of acute lung injury (ALI). tandfonline.comnih.gov This suggests a potential role for these compounds in treating acute inflammatory diseases. tandfonline.com
In the realm of cardiovascular diseases, 5-substituted pyrazolo[4,3-d]pyrimidine-7-one compounds have been identified as antagonists of adenosine (B11128) receptors and selective inhibitors of phosphodiesterase, making them useful for treating conditions like heart failure. google.com
Of course, oncology remains a major focus. The versatility of the scaffold allows it to target a variety of proteins implicated in cancer:
Cyclin-Dependent Kinases (CDKs): As a bioisostere of purine, the scaffold is ideal for designing CDK inhibitors, which regulate the cell cycle. rsc.orgnih.gov
Tyrosine Kinases: Derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), Src tyrosine kinase, VEGFR-2, and EGFR, all of which are crucial in cancer cell signaling and angiogenesis. mdpi.comnih.govnih.gov
Tubulin: Novel derivatives have been developed as microtubule targeting agents that inhibit tubulin polymerization, similar to colchicine. nih.gov
DHFR and TS: By incorporating a glutamate tail, researchers have designed pyrazolo[3,4-d]pyrimidine analogues as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in nucleotide synthesis. tandfonline.com
The continued exploration of new protein targets will likely expand the therapeutic utility of the this compound core into new disease areas.
Development of Targeted Delivery Systems for Enhanced Efficacy
A significant challenge in translating potent molecules into effective drugs is ensuring they reach their intended target in the body with minimal off-target effects. Many promising pyrazolo[4,3-d]pyrimidine derivatives suffer from poor water solubility, which limits their clinical application. mdpi.com To overcome this, researchers are developing innovative targeted delivery systems.
One approach involves the use of nanocarriers. Halloysite nanotubes (HNTs) , a type of natural clay, have been used as carriers for pyrazolo[3,4-d]pyrimidine molecules to treat prostate and bladder cancer. mdpi.com The drug can be either loaded into the hollow lumen of the nanotubes (supramolecular loading) or chemically attached to the external surface (covalent grafting). mdpi.com These HNT-based nanomaterials have demonstrated cytotoxic effects on cancer cell lines, showcasing their potential to deliver these poorly soluble compounds effectively. mdpi.com
Another advanced strategy is the use of gold nanoparticles (AuNPs) . In a study targeting glioblastoma, a pyrazolo[3,4-d]pyrimidine c-Src inhibitor was attached to AuNPs via an α-lipoic acid linker. nih.gov This nanosystem was designed to improve drug delivery and potentially act as a radiosensitizer, enhancing the effects of radiotherapy. nih.gov
Prodrug strategies are also being explored. This involves modifying the active drug with a linker that is cleaved by specific enzymes at the target site, releasing the active compound. For a pyrazolo[3,4-d]pyrimidine inhibitor, the secondary amine at the C4 position was identified as a suitable point for attaching a linker, a design feature intended to create a prodrug that could be activated within the tumor environment. nih.gov These targeted delivery technologies hold immense promise for improving the therapeutic index of pyrazolo[4,3-d]pyrimidine-based drugs, enhancing their efficacy while reducing systemic toxicity.
Q & A
Q. What are common synthetic routes for 7H-Pyrazolo[4,3-d]pyrimidine derivatives?
A multi-step approach is often employed, starting with condensation reactions between pyrazole or pyrimidine precursors and substituted aldehydes. For example, derivatives with chlorophenyl or methoxyphenyl groups are synthesized via cyclization of 4-chlorobenzaldehyde with triazole intermediates under acidic conditions . Solvent selection (e.g., dichloromethane, ethanol) and catalysts like FeCl₃ are critical for optimizing yields .
Q. How can spectroscopic methods characterize this compound derivatives?
- NMR : Distinguishes substituent positions (e.g., chlorine or methyl groups) through chemical shifts in H and C spectra .
- X-ray crystallography : Resolves bond angles and torsion angles in derivatives like 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine (monoclinic system, space group P2₁/c) .
- UV-Vis : Validates electronic transitions in heterocyclic frameworks .
Q. What substituents are commonly introduced to modulate bioactivity?
Chlorine, methyl, and methoxy groups enhance lipophilicity and target binding. For instance, 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl derivatives improve pharmacokinetic properties by balancing solubility and membrane permeability . Substituent position (e.g., 3rd vs. 7th position) significantly impacts enzyme inhibition selectivity .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of pyrazolo-pyrimidine derivatives?
Discrepancies often arise from assay conditions (e.g., enzyme isoforms, cell lines). For example, CDK9 inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives varies with ATP concentration and phosphorylation states . Meta-analyses comparing IC₅₀ values under standardized protocols (e.g., fixed substrate concentrations) are recommended .
Q. What strategies optimize multi-step syntheses of complex derivatives?
- Stepwise purification : Intermediate isolation via column chromatography reduces side products .
- Catalyst screening : FeCl₃ or Pd-based catalysts improve cyclization efficiency in triazolo-pyrimidine formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in nucleophilic substitutions .
Q. How do crystallographic studies address conformational flexibility in these compounds?
Single-crystal X-ray diffraction reveals non-planar geometries in derivatives like 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine (β = 91.129°, a = 11.8335 Å). Disordered solvent molecules or thermal motion artifacts require refinement with constraints (e.g., ISOR in SHELXL) .
Q. What computational methods predict binding modes to biological targets?
Molecular docking (e.g., AutoDock Vina) paired with MD simulations identifies key interactions, such as hydrogen bonds between pyrimidine N-atoms and kinase active sites. InChIKey-based matching (e.g., JFZSDNLQDTYVEE-UHFFFAOYSA-N) validates structural alignment with PDB ligands .
Q. How to design selective kinase inhibitors using this scaffold?
Substitutions at the 7th position (e.g., dimethylamino or chlorophenyl groups) enhance selectivity for CDK9 over CDK2. Pharmacophore modeling highlights steric complementarity with the hydrophobic pocket in Haspin kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
